molecular formula C7H6BrFO2 B12846939 4-Bromo-2-fluoro-6-(hydroxymethyl)phenol

4-Bromo-2-fluoro-6-(hydroxymethyl)phenol

Cat. No.: B12846939
M. Wt: 221.02 g/mol
InChI Key: UCFHSYLPMDQCRU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H6BrFO2 It is a derivative of phenol, featuring bromine, fluorine, and hydroxymethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-(hydroxymethyl)phenol typically involves the bromination and fluorination of a phenol derivative, followed by the introduction of a hydroxymethyl group. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the benzene ring. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or other suitable reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-(hydroxymethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-fluoro-6-(hydroxymethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-6-(hydroxymethyl)phenol is unique due to the presence of all three substituents (bromine, fluorine, and hydroxymethyl) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

4-Bromo-2-fluoro-6-(hydroxymethyl)phenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antioxidant properties. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom at the para position and a fluorine atom at the ortho position relative to the hydroxymethyl group on a phenolic ring. This unique arrangement influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with active sites on enzymes or receptors, enhancing binding affinity.
  • Lipophilicity : The presence of the fluorine atom increases the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μM
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results suggest that the compound has varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Antioxidant Activity

In addition to its antimicrobial effects, studies have shown that this compound possesses antioxidant properties, which may contribute to its therapeutic potential in preventing oxidative stress-related diseases. The exact mechanisms by which it exerts these effects are still under investigation.

Structure-Activity Relationship (SAR)

The substitution pattern on the phenolic ring significantly influences the biological activity of compounds related to this compound. For instance, variations in halogen substituents can alter receptor binding affinities and enhance or diminish biological efficacy .

Table summarizing key findings from SAR studies:

Compound VariantBiological ActivityObservations
This compoundModerate Antimicrobial ActivityEffective against multiple bacterial strains
Analog with methoxy groupEnhanced Antioxidant ActivityIncreased electron-donating capacity
Analog with different halogenVaried Receptor AffinityDifferent halogens affect binding dynamics

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of several phenolic compounds, including this compound, against clinical isolates of bacteria. Results demonstrated significant inhibition zones for this compound, indicating its potential as a therapeutic agent in treating bacterial infections .
  • Antioxidant Mechanism Investigation : Another research effort focused on elucidating the antioxidant mechanisms of various phenolic compounds, including our target compound. The study concluded that the hydroxymethyl and fluorine substituents play critical roles in scavenging free radicals and reducing oxidative stress markers in vitro .

Properties

Molecular Formula

C7H6BrFO2

Molecular Weight

221.02 g/mol

IUPAC Name

4-bromo-2-fluoro-6-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6BrFO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2

InChI Key

UCFHSYLPMDQCRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)O)F)Br

Origin of Product

United States

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